trans-3-Hydroxy-4-methylpiperidine hydrochloride
Overview
Description
trans-3-Hydroxy-4-methylpiperidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-methylpiperidine hydrochloride typically involves the reduction of 4-methylpiperidin-3-one using suitable reducing agents. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylpiperidin-3-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Hydroxy-4-methylpiperidine hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxypiperidine: Lacks the methyl group at the 4-position.
4-Methylpiperidine: Lacks the hydroxyl group at the 3-position.
trans-4-Hydroxy-3-methylpiperidine: Similar structure but with different functional group positions.
Uniqueness: trans-3-Hydroxy-4-methylpiperidine hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group in specific positions on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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